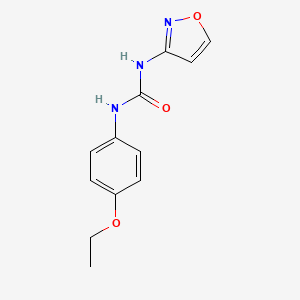

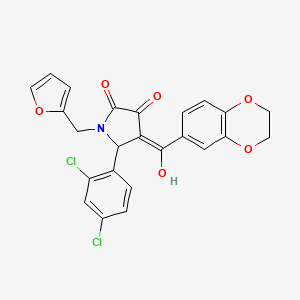

N-(4-ethoxyphenyl)-N'-3-isoxazolylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-N'-3-isoxazolylurea, commonly known as ABA, is a plant hormone that regulates various physiological processes, including seed germination, root growth, and stress responses. ABA has been extensively studied due to its crucial role in plant growth and development.

Mécanisme D'action

The mechanism of ABA action involves binding to specific receptors, which then activate downstream signaling pathways. ABA receptors have been identified in plants, and their crystal structures have been determined. The binding of ABA to its receptors triggers the activation of protein kinases, which then phosphorylate downstream targets, leading to changes in gene expression and physiological responses.

Biochemical and Physiological Effects

ABA has various biochemical and physiological effects on plants. It regulates the expression of genes involved in stress responses, leading to the accumulation of protective compounds such as proline and sugars. ABA also regulates stomatal closure, leading to a decrease in water loss and an increase in drought tolerance. Furthermore, ABA plays a crucial role in the regulation of seed dormancy and germination.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ABA in lab experiments include its well-defined structure, high purity, and availability. ABA can be easily synthesized and purified, making it an ideal compound for studying the mechanism of action and physiological effects of plant hormones. However, the limitations of using ABA in lab experiments include its high cost and potential toxicity at high concentrations.

Orientations Futures

There are several future directions for ABA research. Firstly, the identification of ABA receptors in other plant species and their crystal structures will provide insights into the evolution of ABA signaling pathways. Secondly, the development of ABA analogs with improved binding affinity and specificity will enable the manipulation of ABA signaling pathways for crop improvement. Thirdly, the integration of ABA signaling pathways with other signaling pathways, such as those involved in plant-microbe interactions, will provide a more comprehensive understanding of plant physiology and ecology.

Conclusion

In conclusion, ABA is a plant hormone that plays a crucial role in regulating various physiological processes, including seed germination, root growth, and stress responses. ABA has been extensively studied due to its importance in plant growth and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ABA research have been discussed in this paper. Further research on ABA will provide insights into the fundamental processes that govern plant growth and development, and enable the development of new strategies for crop improvement.

Méthodes De Synthèse

ABA can be synthesized via several methods, including the reaction of 4-ethoxyaniline with ethyl chloroformate and hydroxylamine hydrochloride, and the reaction of 4-ethoxyphenyl isocyanate with hydroxylamine hydrochloride. The latter method is more commonly used due to its higher yield and purity.

Applications De Recherche Scientifique

ABA has been extensively studied in the field of plant biology, particularly in the regulation of seed germination, root growth, and stress responses. ABA also plays a crucial role in the response of plants to environmental stimuli such as drought, salt, and temperature stress. Furthermore, ABA has been shown to regulate the expression of various genes involved in plant growth and development.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-17-10-5-3-9(4-6-10)13-12(16)14-11-7-8-18-15-11/h3-8H,2H2,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHDMQMFIXBPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49823443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethylpiperazin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5265486.png)

![1-allyl-4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5265496.png)

![1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5265514.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5265522.png)

![3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5265533.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5265567.png)

![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5265577.png)

![7-(3,4-difluorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5265584.png)